4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL THIOPHENE-2-CARBOXYLATE
Description
4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, a thiophene ring, and various functional groups such as amino, cyano, ethoxy, and nitro groups. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.
Properties
IUPAC Name |
[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O6S/c1-3-6-14-19-18(13(11-24)21(25)34-22(19)27-26-14)12-9-15(28(30)31)20(16(10-12)32-4-2)33-23(29)17-7-5-8-35-17/h5,7-10,18H,3-4,6,25H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXAJOEYYIVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OCC)OC(=O)C4=CC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 4-alkylmethylene-3-substituted 5-pyrazolones with malononitrile or cyanothioacetamide . The reaction conditions often involve the use of bases and solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization and formation of the pyrano[2,3-c]pyrazole core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The choice of reagents, solvents, and catalysts can be tailored to achieve the desired product with minimal by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions. Solvents like ethanol, methanol, and DMF are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the ethoxy group can produce various substituted derivatives.
Scientific Research Applications
4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{6-amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino and cyano groups can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Alkyl-6-amino-5-cyano-3-methyl-2H,4H-pyrano[2,3-c]pyrazoles
- 6-Amino-5-cyano-3-methyl-4-aryl-1H,4H-pyrazolo[3,4-b]pyrans
Uniqueness
4-{6-Amino-5-cyano-3-propyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate is unique due to its combination of a pyrano[2,3-c]pyrazole core with a thiophene ring and multiple functional groups
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
